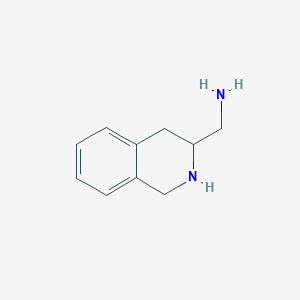

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

説明

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine is a bicyclic amine derivative featuring a tetrahydroisoquinoline scaffold with a methanamine substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents such as Tetrazanbigen (TNBG) . Its structural flexibility allows for modifications that enhance pharmacological properties, including solubility, stability, and target affinity.

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452926 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147557-04-8 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Ring-Closure Reactions via Phenethylamine Derivatives

A foundational method involves the ring-closure of phenethylamine derivatives with aldehydes. As detailed in US3978063A, phenethylamine compounds (e.g., II ) react with aldehydes (III ) under acidic conditions to form 1,2,3,4-tetrahydroisoquinoline scaffolds. For example:

Reaction conditions typically involve hydrochloric acid in ethanol at reflux, yielding hydrobromide salts after crystallization. This method, while robust, often produces racemic mixtures, necessitating subsequent resolution steps.

Alkylation Strategies for Side-Chain Introduction

Alkylation of 1,2,3,4-tetrahydroisoquinoline intermediates with 2-bromoacetamide derivatives provides direct access to the methanamine side chain. WO2005118548A1 demonstrates this via treatment of the tetrahydroisoquinoline core with 2-bromoacetamide in the presence of a base (e.g., KCO) in acetonitrile at 80°C. The reaction proceeds via nucleophilic substitution, achieving moderate yields (60–70%).

Enantioselective Catalytic Methods

Ru(II)-Catalyzed Transfer Hydrogenation

WO2005118548A1 highlights a stereoselective route using chiral Ru(II) complexes for asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines. The catalyst, derived from (R)- or (S)-BINAP ligands, reduces imine bonds with high enantioselectivity (90–99% ee). For instance:

This method operates under mild conditions (50°C, 24 h) and is scalable to multi-kilogram batches.

Chiral Resolution Techniques

Classical resolution using diastereomeric salt formation remains a fallback for enantiopure isolates. Tartaric acid or mandelic acid resolves racemic mixtures, as exemplified by the separation of (R)- and (S)-enantiomers via crystallization. While less efficient than catalytic methods, this approach achieves >98% ee for small-scale syntheses.

Stereoselective Synthesis from Chiral Precursors

Mandelate-Based Telescoped Routes

A stereochemically controlled pathway starts with methyl (S)-(+)-mandelate, which undergoes sequential amidation, tosylation, and coupling reactions (Scheme 1):

-

Amidation : Methyl mandelate reacts with methylamine to form (S)-mandelamide.

-

Tosylation : Treatment with p-toluenesulfonyl chloride yields the tosylate intermediate.

-

Coupling : Reaction with 1,2,3,4-tetrahydroisoquinoline derivatives produces the target compound with retained stereochemistry.

This route achieves 85% overall yield and >99% ee, making it suitable for API manufacturing.

Analytical Validation Techniques

Chiral HPLC and Polarimetry

Enantiomeric purity is validated via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10), resolving (R)- and (S)-enantiomers with baseline separation. Specific rotation measurements ([α] = −40° for the (S)-enantiomer) further confirm stereochemical integrity.

NMR and Mass Spectrometry

H NMR (400 MHz, CDCl): δ 6.5–7.5 (m, aromatic H), 3.2–4.1 (m, methanamine CH). High-resolution mass spectrometry (HRMS) confirms molecular weight (162.236 g/mol) with <2 ppm error.

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Scalability | Complexity |

|---|---|---|---|---|

| Ru(II)-Catalyzed Hydrogenation | 85% | 99 | High | Moderate |

| Mandelate Route | 85% | 99.5 | High | High |

| Classical Alkylation | 70% | Racemic | Moderate | Low |

The Ru(II)-catalyzed method balances efficiency and enantioselectivity, whereas the mandelate route offers superior stereochemical control at the expense of synthetic steps .

化学反応の分析

Substitution Reactions

The primary amine group and aromatic fluorine (when present) participate in nucleophilic and electrophilic substitutions:

a. Fluorine Substitution

-

Diazotization followed by Schiemann fluorination replaces aromatic hydrogen with fluorine (e.g., synthesis of 6-fluoro derivatives) .

-

Sandmeyer halogenation introduces chlorine or bromine at the 6-position using CuCl or CuBr .

b. Alkylation of the Amine Group

-

Reaction with alkyl halides (e.g., methyl bromoacetate) under basic conditions yields N-alkylated derivatives. For example:

This reaction is critical for introducing pharmacophores in drug discovery .

Oxidation and Reduction

a. Oxidation of the Amine

-

The primary amine is oxidized to a nitrile using MnO₂ or catalytic hydrogenation with Pd/C in the presence of oxygen.

-

In the presence of Ru(II) chiral catalysts, enantioselective oxidation yields imine intermediates, pivotal for asymmetric synthesis .

b. Reduction of Imines

-

Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds in intermediates to secondary amines, preserving stereochemistry .

Amide Coupling and Acylation

The amine reacts with carboxylic acids or activated esters to form amides:

-

Reagents : HBTU, EDC·HCl, or DCC with HOBt facilitate coupling .

-

Example : Reaction with Boc-protected tetrahydroisoquinoline-3-carboxylic acid produces stable amides used in peptide mimetics :

Coordination Chemistry

The amine and aromatic system enable metal complex formation:

-

Dithiocarbamate Complexes : Reacts with CS₂ and triethylamine to form dithiocarbamate ligands, which bind to Ni(II), Sn(II), Hg(II), Pb(II), and Zn(II) .

-

Catalytic Applications : Cu²⁺ and Co³⁺ complexes catalyze enantioselective Henry (nitroaldol) and Michael additions, though with moderate enantiomeric excess (up to 61.7%) .

Cyclization and Ring Expansion

-

Bischler–Napieralski Reaction : Forms polycyclic alkaloids via cyclodehydration of acylated intermediates .

-

Pictet-Spengler Reaction : Condensation with aldehydes yields β-carboline derivatives, useful in natural product synthesis .

Comparative Reactivity of Derivatives

Mechanistic Insights

-

Steric Effects : The (R)- or (S)-configuration at the 3-position influences reaction rates and stereoselectivity, particularly in catalytic hydrogenation .

-

Electronic Effects : The electron-withdrawing fluorine at the 6-position deactivates the aromatic ring, directing electrophilic substitutions to the 7-position .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in the development of therapeutics targeting various diseases. Studies have indicated its potential as an inhibitor for specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases.

- Enzyme Inhibition : Research has highlighted the compound's ability to inhibit monoacylglycerol acyltransferase 2 (MGAT2), which plays a crucial role in triglyceride synthesis. In vivo studies demonstrated that derivatives of TIQ-diamine significantly reduced plasma triglyceride levels in mice, suggesting its potential for treating obesity and related metabolic disorders .

- Receptor Modulation : The compound has been investigated for its interactions with adrenergic and opioid receptors. It has been shown to stimulate β3-adrenergic receptors and antagonize δ-opioid receptors, indicating its potential use in pain management and metabolic regulation .

Neuropharmacology

Cognitive Enhancement and Neuroprotection

Due to its interaction with orexin receptors, (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine derivatives are being explored for their effects on sleep disorders and cognitive functions. Research indicates that these compounds may serve as non-peptide antagonists for orexin receptors, which are implicated in sleep regulation and appetite control .

Synthesis and Chemical Applications

Building Blocks for Complex Molecules

In synthetic chemistry, TIQ-diamine serves as a versatile building block for constructing more complex molecular architectures. Its unique functional groups facilitate the development of chemical libraries for drug discovery.

- Synthesis Techniques : The Mitsunobu reaction has been successfully employed to synthesize TIQ-diamine with high yields while preserving stereochemistry. This method allows for the efficient preparation of TIQ derivatives that can be further modified for various applications .

Material Science

Polymer and Coating Applications

The functional properties of this compound enable its use in creating specialty chemicals and materials. Its ability to modify polymer characteristics makes it suitable for applications in coatings and adhesives.

Case Studies

作用機序

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism or bind to receptors in the nervous system to exert neuroprotective effects .

類似化合物との比較

Positional Isomers

The position of the methanamine group on the tetrahydroisoquinoline scaffold significantly impacts biological activity and synthetic utility:

- (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine (CAS: 1208976-25-3): This positional isomer, with the methanamine group at the 1-position, is used in synthesizing TNBG derivatives.

- (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride (Ref: 3D-GAA82818): The 4-position variant is less common but has been explored for its distinct reactivity in coupling reactions .

Table 1: Positional Isomers Comparison

Stereoisomers

Stereochemistry plays a pivotal role in pharmacological activity:

- (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine: This enantiomer is a component of Metaxalone (Skelaxin®), a muscle relaxant. The S-configuration enhances binding to central nervous system targets, demonstrating the importance of chirality in drug design .

Substituent Variations

Modifications to the core structure or substituents alter bioactivity:

- 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (R9Y): Replacing the isoquinoline scaffold with tetrahydroquinoline introduces planar aromaticity differences, affecting π-π stacking interactions in protein binding .

Table 2: Substituent Variations

Salt Forms and Derivatives

Salt forms improve pharmacokinetic profiles:

- (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride: The hydrochloride salt enhances water solubility, making it preferable for intravenous formulations .

- (1,2,3,4-THIQ-1-yl)methanamine perchlorate (CAS: 1208976-25-3): Perchlorate salts are rare due to stability concerns but may offer unique crystallization properties for X-ray studies .

Heterocyclic Analogs

- Tetrahydroquinoline derivatives: Compounds like 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2) exhibit distinct electronic properties due to the quinoline nitrogen position, influencing redox behavior .

Key Research Findings

- Anticancer Activity : Derivatives of (1,2,3,4-THIQ-3-yl)methanamine show superior in vitro cytotoxicity compared to 1-position analogs, likely due to optimized steric interactions with DNA topoisomerase II .

- Stereochemical Selectivity : The S-enantiomer of Metaxalone exhibits 10-fold higher muscle relaxant activity than the R-form, underscoring the necessity of enantiopure synthesis .

- Solubility vs. Bioavailability : Hydrochloride salts of 3-position derivatives achieve plasma concentrations 2–3 times higher than free bases in rodent models .

生物活性

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, a derivative of tetrahydroisoquinoline (THIQ), has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is known for its potential therapeutic applications in various disorders, including neurodegenerative diseases and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exists primarily as a dihydrochloride salt in biological studies, enhancing its solubility and stability in aqueous environments .

1. Enzyme Inhibition

Research indicates that tetrahydroisoquinoline derivatives exhibit significant inhibitory activity against various enzymes. For instance:

- Phenylethanolamine N-methyltransferase (PNMT) : Compounds similar to this compound have been shown to inhibit PNMT effectively. This enzyme is crucial in catecholamine biosynthesis, and its inhibition can influence neurotransmitter levels .

- Dihydrofolate Reductase (DHFR) : Novel THIQ derivatives have demonstrated inhibitory effects on DHFR, an essential enzyme in folate metabolism and DNA synthesis .

2. Receptor Interactions

The compound has shown affinity for several receptors:

- Adrenergic Receptors : Studies reveal that certain THIQ derivatives can stimulate β3-adrenergic receptors while antagonizing δ-opioid receptors . This dual action may provide therapeutic benefits in metabolic disorders and pain management.

- Melatonin Receptors : Some derivatives exhibit nanomolar binding affinity towards melatonin receptors (MT1 and MT2), suggesting potential applications in sleep disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Substituent Effects : The introduction of different substituents at the 3-position of the isoquinoline ring alters receptor affinity and enzyme inhibitory potency . For example, fluorination at specific positions enhances selectivity for PNMT while reducing affinity for α2-adrenoceptors.

- Chirality : The stereochemistry of the compound plays a critical role in its biological activity. The (S)-enantiomer tends to exhibit superior pharmacological properties compared to its (R)-counterpart .

1. Neurodegenerative Disorders

A study highlighted the potential of THIQ derivatives in treating neurodegenerative conditions such as Alzheimer's disease. Compounds were found to enhance neuroprotective effects through modulation of neurotransmitter systems .

2. Pain Management

Clinical evaluations demonstrated that certain THIQ derivatives could alleviate neuropathic pain by acting on orexin receptors. This mechanism suggests a novel approach to pain management without the side effects commonly associated with opioid analgesics .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine derivatives?

The synthesis typically involves reductive amination or multi-step functionalization of the tetrahydroisoquinoline core. For example, derivatives are synthesized via LiAlH4 reduction of carboxamide intermediates followed by chlorination with SOCl2 to stabilize the amine group . Purification often employs column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate enantiomerically pure forms, as seen in the preparation of orexin-1 receptor antagonists . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like over-reduced species or racemization .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and stereochemistry, particularly the configuration at the C3 position of the tetrahydroisoquinoline scaffold . High-resolution mass spectrometry (HRMS) is used to verify molecular formulas, with deviations <2 ppm indicating purity . For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated in the resolution of anticancer lead compound Tetrazanbigen (TNBG) .

Q. How is this scaffold applied in medicinal chemistry research?

The tetrahydroisoquinoline core serves as a privileged structure in drug design due to its conformational rigidity and ability to mimic bioactive peptides. For instance, it is incorporated into orexin-1 receptor antagonists by functionalizing the methanamine group with benzyl or naphthyl moieties to enhance binding affinity . In anticancer research, derivatives like TNBG are synthesized by coupling the scaffold with chloroquinoxaline fragments to improve DNA intercalation and topoisomerase inhibition .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in derivatives targeting biological receptors?

Substituents at the C1 and C2 positions significantly influence receptor selectivity. For example:

- Orexin-1 Receptor Antagonists : N-Benzylation with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) increases potency (IC₅₀ < 100 nM), while smaller alkyl groups reduce activity .

- Anticancer Agents : Electron-withdrawing groups (e.g., methoxy) at C6/C7 enhance intercalation with DNA, as shown in TNBG derivatives with IC₅₀ values <1 µM in leukemia cell lines .

Contradictions arise when polar groups (e.g., sulfonamides) improve in vitro activity but reduce bioavailability due to poor membrane permeability .

Q. What challenges exist in resolving enantiomeric purity, and how are they addressed experimentally?

Racemization during synthesis is a major issue, particularly in basic or high-temperature conditions. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers, with retention times validated against known standards . Asymmetric hydrogenation using Rh(I) catalysts with chiral ligands (e.g., BINAP) can achieve enantiomeric excess (ee) >95%, as reported in the synthesis of (S)-configured intermediates .

Q. How do in vitro and in vivo pharmacological profiles diverge for derivatives of this scaffold?

Discrepancies often arise from metabolic instability. For example, N-benzyl derivatives with methoxy groups show strong in vitro binding to orexin-1 receptors but rapid hepatic clearance in rodent models due to cytochrome P450 oxidation . Strategies to mitigate this include deuterium incorporation at metabolically labile sites or PEGylation to prolong half-life .

Q. What role does this scaffold play in bioorthogonal chemistry applications?

Derivatives functionalized with tetrazine groups (e.g., (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride) enable inverse electron-demand Diels-Alder (IEDDA) "click" reactions. These are used for site-specific bioconjugation of antibodies or fluorescent probes, with second-order rate constants (k₂) exceeding 10⁴ M⁻¹s⁻¹ in physiological conditions .

Q. How are computational methods applied to optimize derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like the orexin-1 receptor, guiding substitutions at C1/C2. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects of substituents on reactivity and stability . Machine learning models trained on IC₅₀ datasets can prioritize synthetic targets with predicted activity >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。